molecular formula C9H16N4 B7868801 (cyclopropylmethyl)[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine

(cyclopropylmethyl)[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine

Cat. No.: B7868801
M. Wt: 180.25 g/mol
InChI Key: AIXKXFCVUHDLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Cyclopropylmethyl)[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine” is a heterocyclic amine featuring a 1,2,4-triazole core substituted with an ethyl group at the 1-position and a methylamine side chain modified with a cyclopropylmethyl group. The cyclopropylmethyl moiety enhances lipophilicity and may influence metabolic stability compared to simpler alkyl substituents .

Properties

IUPAC Name

1-cyclopropyl-N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-2-13-9(11-7-12-13)6-10-5-8-3-4-8/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXKXFCVUHDLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)CNCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cyclopropylmethyl)[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine typically involves the following steps:

    Formation of the 1-ethyl-1H-1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the cyclopropylmethyl group: This step involves the alkylation of the triazole ring with a cyclopropylmethyl halide in the presence of a base such as potassium carbonate.

    Formation of the amine: The final step involves the reduction of the intermediate to form the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can further modify the triazole ring or the cyclopropylmethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (cyclopropylmethyl)[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of triazole derivatives on biological systems. It may serve as a model compound for investigating the interactions between triazole-containing molecules and biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed to develop new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (cyclopropylmethyl)[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The structural and functional attributes of “(cyclopropylmethyl)[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine” are compared below with analogous compounds from the literature.

Structural Comparison
Compound Name Triazole Substitution Amine Side Chain Key Structural Differences Reference
This compound 1-Ethyl Cyclopropylmethyl Base compound for comparison
Benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine 1-Ethyl Benzyl Aromatic benzyl group increases π-π interactions
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine 1-Phenyl (1,2,3-triazole) Dimethylamine Triazole isomer (1,2,3 vs. 1,2,4) alters electronic properties
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethylamine 1-Ethyl Ethylamine Shorter alkyl chain reduces lipophilicity
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride 3-Methyl Methyl Substituent position (3 vs. 1) affects steric hindrance
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility Reference
This compound C₉H₁₅N₅ 193.25 1.8 Moderate (DMSO)
Benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine C₁₂H₁₅N₅ 241.28 2.5 Low (aqueous)
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine C₁₁H₁₄N₄ 202.26 1.2 High (methanol)
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethylamine C₆H₁₂N₄ 140.19 0.9 High (water)
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride C₅H₁₂Cl₂N₄ 203.08 -0.3 High (polar solvents)

Key Observations :

  • The cyclopropylmethyl group in the target compound balances lipophilicity (logP ~1.8) between the highly hydrophobic benzyl derivative (logP 2.5) and the polar ethylamine analog (logP 0.9) .
  • Triazole isomerism (1,2,3 vs. 1,2,4) significantly impacts solubility; 1,2,3-triazoles (e.g., ) exhibit higher polarity due to altered hydrogen-bonding capacity.

Biological Activity

The compound (cyclopropylmethyl)[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a cyclopropylmethyl group and a triazole moiety, which are known to influence its biological interactions and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C12H18N4C_{12}H_{18}N_4 with a molecular weight of 218.3 g/mol. The structure includes a cyclopropylmethyl group attached to a triazole ring, which is often associated with various biological activities including antifungal and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring can inhibit enzymes or receptors, leading to alterations in biological pathways. This interaction is crucial for its potential therapeutic effects, particularly in the inhibition of fungal growth and inflammation.

Biological Activity Overview

Research indicates that compounds with triazole structures exhibit significant biological activities:

  • Antifungal Activity : The triazole moiety is known for its antifungal properties, making it a candidate for treating fungal infections.
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

Table 1: In Vitro Biological Activity of Related Compounds

CompoundActivity TypeIC50 (μM)Reference
Compound ACOX-1 Inhibition19.45 ± 0.07
Compound BCOX-2 Inhibition23.8 ± 0.20
This compoundAntifungalTBDTBD

Case Studies

In a study focusing on the synthesis and pharmacological evaluation of triazole derivatives, it was found that compounds similar to This compound showed promising results in inhibiting COX enzymes associated with inflammation. For instance, compounds demonstrated IC50 values significantly lower than standard anti-inflammatory drugs like indomethacin, indicating their potential as effective anti-inflammatory agents.

Table 2: Comparative Analysis of Anti-inflammatory Properties

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
Indomethacin0.212.6012.38
Compound C95.0 - >1000.36TBD
This compoundTBDTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.